Comprehensive Technical Guide on 1-(3-Ethylisoxazol-5-yl)ethanamine: Chemical Properties, Synthesis, and Applications in Drug Development
Comprehensive Technical Guide on 1-(3-Ethylisoxazol-5-yl)ethanamine: Chemical Properties, Synthesis, and Applications in Drug Development
Executive Summary
In modern medicinal chemistry, the strategic incorporation of heterocyclic scaffolds is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 1-(3-Ethylisoxazol-5-yl)ethanamine (CAS: 1209818-13-2) represents a highly versatile, bifunctional building block. Combining the metabolic stability of an isoxazole core with the electrostatic engagement capabilities of a primary aliphatic amine, this compound serves as a critical intermediate in the design of central nervous system (CNS) therapeutics and advanced agrochemicals.
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural descriptions. Here, we will dissect the causality behind its physicochemical properties, detail a self-validating synthetic protocol, and map its pharmacological utility in drug discovery workflows.
Structural Elucidation & Physicochemical Profiling
The architectural design of 1-(3-Ethylisoxazol-5-yl)ethanamine is not coincidental; every functional group serves a distinct mechanistic purpose in drug design.
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The Isoxazole Core: Acting as a classical bioisostere for amides and esters, the 1,2-oxazole ring provides enhanced resistance to enzymatic hydrolysis (e.g., by amidases or esterases). Its electron-withdrawing nature modulates the basicity of adjacent functional groups.
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C3-Ethyl Substitution: The ethyl group at the 3-position acts as a lipophilic tuning dial. It increases the molecule's partition coefficient (LogP), which is critical for driving passive diffusion across the blood-brain barrier (BBB) without adding excessive steric bulk that might hinder receptor binding.
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C5-Ethanamine Side Chain: The 1-aminoethyl group introduces both a stereocenter and a primary amine. At physiological pH (7.4), this amine is heavily protonated. This cationic state is essential for forming robust salt-bridge interactions with negatively charged residues (such as aspartate or glutamate) within target protein binding pockets.
Quantitative Data Summary
The following table summarizes the calculated and experimental physicochemical parameters of the compound, which are essential for predicting its behavior in biological systems [1].
| Property | Value | Mechanistic Implication |
| IUPAC Name | 1-(3-Ethyl-1,2-oxazol-5-yl)ethan-1-amine | Standard nomenclature for regulatory filing. |
| CAS Number | 1209818-13-2 | Unique identifier for procurement via [2]. |
| Molecular Formula | C₇H₁₂N₂O | Defines stoichiometry for synthetic scaling. |
| Molecular Weight | 140.19 g/mol | Low MW ensures high ligand efficiency (LE). |
| TPSA | 52.05 Ų | Ideal for CNS penetration (optimal < 90 Ų). |
| H-Bond Donors/Acceptors | 1 / 3 | Ensures adequate aqueous solubility while maintaining lipophilicity. |
| Rotatable Bonds | 2 | Low entropic penalty upon receptor binding. |
Mechanistic Synthesis & Experimental Protocols
To synthesize 1-(3-Ethylisoxazol-5-yl)ethanamine with high fidelity, we employ a two-stage convergent approach: a regioselective 1,3-dipolar cycloaddition followed by a reductive amination.
Experimental Workflow Diagram
Synthetic route for 1-(3-Ethylisoxazol-5-yl)ethanamine via cycloaddition and reductive amination.
Step-by-Step Methodology (Self-Validating Protocol)
Phase 1: Synthesis of 3-Ethyl-5-acetylisoxazole
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In Situ Dipole Generation: Dissolve 1-nitropropane (1.0 eq) and phenyl isocyanate (2.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 0.1 eq) dropwise at 0°C. Causality: Phenyl isocyanate acts as a dehydrating agent to generate propionitrile oxide in situ. TEA catalyzes this dehydration.
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Cycloaddition: Slowly add 3-butyn-2-one (1.2 eq) to the reaction mixture. Stir at room temperature for 12 hours. Causality: The alkyne undergoes a regioselective [3+2] cycloaddition with the nitrile oxide, dictated by steric and electronic orbital overlap, exclusively yielding the 3,5-disubstituted isoxazole.
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Validation Checkpoint: Filter off the diphenylurea byproduct. Analyze the crude via TLC (Hexane/EtOAc 3:1). The intermediate must show a distinct UV-active spot.
Phase 2: Reductive Amination
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Imine Formation: Dissolve the isolated 3-ethyl-5-acetylisoxazole in anhydrous methanol. Add ammonium acetate (NH₄OAc, 10.0 eq) and stir at 50°C for 2 hours. Causality: A massive excess of NH₄OAc drives the equilibrium toward the iminium intermediate. The mild acidity of the acetate salt (pH ~5-6) is optimal for carbonyl activation without degrading the isoxazole ring.
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Selective Reduction: Cool the mixture to 0°C and add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in portions. Causality: We strictly select NaBH₃CN over NaBH₄ because NaBH₃CN is stable at pH 5 and selectively reduces the protonated iminium ion without attacking the unreacted ketone, preventing the formation of a secondary alcohol byproduct.
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Validation Checkpoint: Quench with 1M HCl to destroy excess hydride, then basify to pH 10 with NaOH and extract with EtOAc. The success of the reaction is validated by the complete disappearance of the ketone C=O stretch (~1710 cm⁻¹) and the appearance of primary amine N-H stretches (~3300-3400 cm⁻¹) in FTIR.
Pharmacological Relevance & Receptor Interaction
Isoxazole-containing amines are highly privileged structures in neuropharmacology. Natural products like muscimol (5-(aminomethyl)-1,2-oxazol-3-ol) are potent GABAₐ receptor agonists. By utilizing 1-(3-Ethylisoxazol-5-yl)ethanamine as a scaffold, researchers can design novel neuromodulators that mimic endogenous neurotransmitters while resisting rapid enzymatic degradation [3].
Pharmacological Signaling Pathway
Putative neuromodulatory signaling pathway mediated by isoxazole-amine derivatives.
When this compound is incorporated into a larger drug molecule, the ethanamine moiety acts as the primary anchor point within the orthosteric site of receptors, while the ethyl-isoxazole vector projects into lipophilic sub-pockets, enhancing binding affinity and subtype selectivity.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized 1-(3-Ethylisoxazol-5-yl)ethanamine for downstream biological assays, rigorous analytical validation is required.
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LC-MS Profiling: Utilizing Electrospray Ionization (ESI+), the compound must exhibit a dominant molecular ion peak at m/z 141.1 [M+H]⁺ . The use of a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% Formic Acid) will yield a sharp, symmetrical peak, confirming the absence of the ketone precursor.
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NMR Spectroscopy (¹H & ¹³C):
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¹H NMR (CDCl₃): The structural hallmark is the isoxazole ring proton (C4-H), which typically appears as a sharp singlet around δ 6.0 - 6.2 ppm. The methine proton (-CH(NH₂)-) of the ethanamine group will appear as a quartet around δ 4.1 ppm, coupled to the adjacent methyl doublet at δ 1.4 ppm.
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¹³C NMR: The disappearance of the carbonyl carbon (~190 ppm) and the presence of the aliphatic amine carbon (~45 ppm) provide definitive proof of successful reductive amination.
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Conclusion
1-(3-Ethylisoxazol-5-yl)ethanamine is a highly strategic chemical building block that bridges the gap between synthetic feasibility and pharmacological efficacy. By understanding the causality behind its structural components—from the bioisosteric nature of the isoxazole ring to the electrostatic potential of the primary amine—drug development professionals can rationally deploy this scaffold to solve complex challenges in BBB penetration and receptor targeting. The self-validating synthetic protocols outlined herein ensure reproducible access to this critical intermediate, accelerating the pace of discovery in medicinal chemistry.
References
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PubChem, National Institutes of Health. "Isoxazole and Ethanamine Derivatives: Chemical and Physical Properties". Retrieved from [Link]
